1-bromo-3-(4-chlorophenoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-3-(4-chlorophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRYDQQUKDZQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3-(4-chlorophenoxy)benzene can be synthesized through several methods. One common method involves the electrophilic aromatic substitution reaction. In this process, bromine is introduced to the benzene ring in the presence of a catalyst, such as iron(III) bromide, to form bromobenzene. Subsequently, the chlorophenoxy group is introduced through a nucleophilic substitution reaction using 4-chlorophenol and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-(4-chlorophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or chlorine atoms to hydrogen, forming simpler aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution and aluminum chloride for electrophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce simpler aromatic compounds. Substitution reactions can introduce various functional groups, such as hydroxyl, amino, or alkyl groups .
Scientific Research Applications
1-bromo-3-(4-chlorophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery research.
Industry: It is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-bromo-3-(4-chlorophenoxy)benzene involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of halogen atoms enhances its ability to form strong interactions with proteins and other biomolecules. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Positional Isomerism: The para-substituted isomer (1-bromo-4-(4-chlorophenoxy)benzene) exhibits higher synthetic utility in cross-coupling reactions, achieving 97% yield in antimalarial drug synthesis . In contrast, the meta-substituted target compound may exhibit steric hindrance in similar reactions.
- Electron-Withdrawing Groups : Trifluoromethoxy and trifluoromethylsulfonyl substituents enhance electrophilicity, facilitating Pd-catalyzed arylations (e.g., 69–93% yields with heteroarenes) .
Table 2: Reactivity Comparison in Cross-Coupling Reactions
Key Findings :
- The para-substituted bromophenoxy derivatives demonstrate superior reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance .
- Meta-substituted bromoarenes with electron-withdrawing groups (e.g., CF₃O) show high efficiency in direct arylations, attributed to enhanced electrophilicity .
Environmental and Toxicological Profiles
Table 3: Environmental Persistence and Toxicity Data
Notes:
- The EU ban on 1-chloro-3-(4-chlorophenoxy)benzene highlights regulatory risks for structurally similar compounds .
Q & A
Q. What is the recommended synthetic route for 1-bromo-3-(4-chlorophenoxy)benzene, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 4-chlorophenol with 1,3-dibromopropane in the presence of a base like potassium carbonate. Optimization includes:
- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance nucleophilicity .
- Stoichiometry : A 1:1.2 molar ratio of 4-chlorophenol to 1,3-dibromopropane minimizes unreacted starting material .
Characterization via ¹H NMR (peaks at δ 7.3–6.9 ppm for aromatic protons) and GC-MS (m/z 266 for [M]⁺) confirms purity .
Q. How should researchers verify the regioselectivity of bromine substitution in this compound?
Regioselectivity is confirmed through NOESY NMR to assess spatial proximity of substituents and X-ray crystallography for absolute configuration. Computational methods (e.g., DFT) predict electron density distribution, identifying the bromine atom’s preferred position at the para site relative to the phenoxy group .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–7.4 ppm), with distinct shifts for bromine (deshielding) and chlorine (minor shielding) .
- FT-IR : C-Br stretch (~560 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .
- High-resolution MS : Exact mass confirmation (theoretical m/z 265.95 for C₁₂H₉BrClO) .
Advanced Research Questions
Q. How does the electron-withdrawing bromine substituent influence reactivity in cross-coupling reactions?
The bromine atom enhances electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings with boronic acids. Key considerations:
Q. What computational strategies predict the compound’s behavior in photochemical studies?
Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra, identifying π→π* transitions (λmax ~270 nm). Solvent effects (e.g., acetonitrile vs. cyclohexane) are incorporated via the polarizable continuum model (PCM). These studies guide applications in optoelectronic materials .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies often arise from:
- Impurity in starting materials : Use HPLC-grade reagents and in situ purification (e.g., column chromatography).
- Oxygen sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent radical quenching .
- Kinetic vs. thermodynamic control : Vary temperature (e.g., 25°C vs. reflux) to favor desired pathways .
Q. What methodologies assess the compound’s potential in pharmaceutical intermediate synthesis?
- In silico docking : Screen against target proteins (e.g., kinases) to prioritize derivatives for synthesis.
- Metabolic stability assays : Microsomal incubation (human liver microsomes) quantifies half-life (t₁/₂).
- Toxicophore analysis : Rule out genotoxic alerts (e.g., mutagenic bromine) using software like Derek Nexus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
